Shuterin

Overview

Description

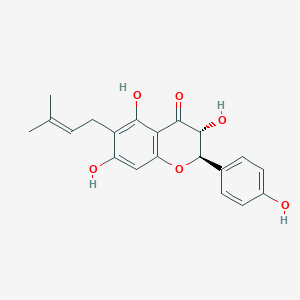

Shuterin is a naturally occurring flavonoid compound with the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol . It is primarily isolated from the branches of the plant Cudrania tricuspidata . This compound is known for its potent antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shuterin can be synthesized through various methods, including the isolation from natural sources and chemical synthesis. The isolation process typically involves the extraction of the compound from the branches of Cudrania tricuspidata using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The branches of Cudrania tricuspidata are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Shuterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with improved biological activities.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: Shuterin is used as a starting material for the synthesis of other flavonoid derivatives. Its unique structure makes it a valuable compound for studying the reactivity and properties of flavonoids.

Biology: this compound exhibits significant antioxidant activity, making it a potential candidate for protecting cells from oxidative stress.

Industry: this compound is used in the development of natural health products and supplements due to its beneficial biological activities.

Mechanism of Action

Shuterin exerts its effects through various molecular targets and pathways. It enhances the cytotoxicity of natural killer cells by increasing the expression levels of granzyme B and interferon-gamma through the mitogen-activated protein kinase (MAPK) and Ras/Raf signaling pathways . Additionally, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

- Naringenin

- Genistein

- Luteolin

- Aromadendrin

Shuterin’s unique structure and properties set it apart from these similar compounds, highlighting its potential for further research and development in various fields.

Biological Activity

Shuterin, a flavonoid derived from the plant Cudrania tricuspidata, has garnered attention due to its potential biological activities, particularly in enhancing immune responses and exhibiting cytotoxic effects against cancer cells. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on specific cell lines, and potential therapeutic applications.

Enhancement of Natural Killer (NK) Cell Activity

Recent studies demonstrate that this compound significantly enhances the cytotoxicity of natural killer (NK) cells, specifically the KHYG-1 leukemia cell line. The compound promotes the proliferation and activity of these cells through several signaling pathways:

- MAPK and Ras/Raf Pathways : this compound increases the phosphorylation of key proteins in these pathways, leading to enhanced expression of cytotoxic markers such as granzyme A and granzyme B. In particular, granzyme B expression was found to increase by approximately 350% at a concentration of 10 µM this compound .

- CREB Phosphorylation : The compound also induces the phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB), which is crucial for the transcription of granzyme B. This effect was confirmed through Western blot analysis showing increased levels of phosphorylated CREB in treated KHYG-1 cells .

- Interferon Gamma (IFN-γ) Secretion : this compound enhances IFN-γ secretion from NK cells, further promoting their cytotoxic activity against tumor cells. This secretion is linked to increased expression of lectin-like transcript 1 .

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exerts significant cytotoxic effects on K562 leukemia cells. The compound's ability to enhance NK cell activity leads to increased lysis of these cancer cells. Key findings include:

- Granzyme Expression : Real-time PCR analysis indicated that this compound treatment resulted in marked increases in mRNA levels for granzyme A and B, as well as other cytotoxic effectors like FasL and granulysin .

- Histone Acetylation : this compound was also found to increase histone acetylation, which plays a role in gene expression regulation. However, this effect did not correlate with an increase in granzyme B expression when combined with histone deacetylase inhibitors .

Data Summary

The following table summarizes key experimental findings regarding the effects of this compound on KHYG-1 cells:

| Parameter | Control | This compound (10 µM) | Fold Increase |

|---|---|---|---|

| Granzyme A Expression (mRNA) | Baseline | Increased | 2.9 |

| Granzyme B Expression (mRNA) | Baseline | Increased | 3.8 |

| IFN-γ Secretion | Baseline | Increased | Significant |

| Phosphorylated CREB | Low | High | Significant |

Clinical Relevance

The potential clinical applications of this compound are being explored in various studies focusing on its immunomodulatory effects. For instance, its ability to enhance NK cell cytotoxicity suggests possible therapeutic roles in treating cancers, particularly those resistant to conventional therapies.

In a study involving patients with head and neck squamous cell carcinoma, this compound treatment led to notable improvements in NK cell function, indicating its potential as an adjunct therapy in cancer immunotherapy .

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,19-23,25H,8H2,1-2H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXOCNCDPKONDY-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909478 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105377-77-3 | |

| Record name | Shuterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.